6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine
Description
6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine is a synthetic quinoline derivative characterized by a bromine atom at position 6, fluorine atoms at positions 5 and 8, and a methyl group attached to the N4 nitrogen of the diamine moiety. Its molecular formula is C10H8BrF2N3, with a molecular weight of approximately 288.08 g/mol (calculated based on structural analogs).
Properties
Molecular Formula |
C10H8BrF2N3 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
6-bromo-5,8-difluoro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H8BrF2N3/c1-15-10-6(14)3-16-9-5(12)2-4(11)8(13)7(9)10/h2-3H,14H2,1H3,(H,15,16) |
InChI Key |
VBUPRUOIRMQNPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C(C2=NC=C1N)F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline compounds .
Scientific Research Applications
6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to fully understand the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The primary analogs of interest include 6-Bromo-5,7-difluoroquinoline-3,4-diamine (CAS: 2090251-62-8) and other halogenated quinolines. Below is a detailed comparison:
| Property | 6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine | 6-Bromo-5,7-difluoroquinoline-3,4-diamine |
|---|---|---|
| Molecular Formula | C10H8BrF2N3 | C9H6BrF2N3 |
| Molecular Weight | ~288.08 g/mol | 274.06 g/mol |
| Substituents | Br (C6), F (C5, C8), N4-methyl | Br (C6), F (C5, C7) |
| Fluorine Positions | 5,8-difluoro | 5,7-difluoro |
| Functional Group Modifications | Methylation at N4 | No methylation |
Physicochemical and Functional Implications
Fluorine Substitution Patterns: The 5,8-difluoro configuration in the target compound creates a distinct electronic environment compared to the 5,7-difluoro isomer. In contrast, the 5,7-difluoro isomer () may exhibit stronger hydrogen-bonding capabilities due to the proximity of fluorine atoms to the diamine group.
N4-Methylation: The methyl group at N4 increases molecular weight by ~14 g/mol and likely improves lipophilicity (logP), which could enhance cellular uptake and bioavailability.
Synthetic Challenges :
- Introducing fluorine at position 8 requires regioselective fluorination, which is more complex than the 5,7-difluoro isomer’s synthesis. The N4-methyl group necessitates additional steps, such as reductive methylation or alkylation, increasing synthetic complexity.
Biological Activity
6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties and interactions with biological systems. Its structural characteristics suggest significant biological activity, which has been explored in various studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 292.09 g/mol. The presence of bromine and fluorine atoms in its structure may enhance its reactivity and biological interactions.
Anticancer Properties
Research indicates that quinoline derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this compound showed selective antiproliferative activity against tumorigenic cells compared to non-tumorigenic cells. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency depending on the specific structural modifications made to the quinoline scaffold .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | Data Not Available | |
| Compound A | SW480 (Colon Cancer) | 84.20 ± 1.72 | |
| Compound B | MCF-7 | 45.00 ± 1.50 |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within cancer cells. Studies have suggested that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR). Molecular docking studies have shown that these compounds can bind effectively to the active site of EGFR, leading to reduced signaling pathways that promote tumor growth .
Study on Quinazoline Derivatives
In a comparative study involving quinazoline derivatives, it was found that halogen substitutions at specific positions significantly enhanced anticancer activity. The presence of bromine at the 6-position was noted to improve binding affinity to EGFR and increase cytotoxicity against cancer cell lines . This suggests that similar modifications in the structure of this compound could yield promising therapeutic agents.
In Vivo Studies
While most studies focus on in vitro analyses, preliminary in vivo studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Such studies would provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
